Trifluorothiolacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroethanethioic S-acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3OS/c3-2(4,5)1(6)7/h(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDPDUFAJCWOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183511 | |
| Record name | Trifluorothiolacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2925-25-9 | |
| Record name | Trifluorothiolacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002925259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluorothiolacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Trifluorothiolacetic Acid and Its Derivatives
Established Synthetic Pathways for Trifluorothiolacetic Acid
The synthesis of this compound (CF₃COSH) can be approached through several key reactions involving fluorinated starting materials and sulfur-containing reagents.
Reaction of Trifluoroacetic Acid with Hydrogen Sulfide (B99878)
The direct reaction between trifluoroacetic acid and hydrogen sulfide represents a potential pathway for the formation of this compound. This method involves the substitution of the hydroxyl group of the carboxylic acid with a thiol group. While noted as a synthetic route, detailed experimental conditions and yield data for this specific transformation are not extensively documented in readily available literature. The reaction conceptually mirrors the synthesis of other thioacids from their carboxylic acid counterparts, typically requiring conditions that facilitate dehydration and C-S bond formation.
Utilization of Trifluoromethanesulfenyl Chloride as a Precursor
Another cited route involves the use of trifluoromethanesulfenyl chloride (CF₃SCl) as a starting material. This approach would likely involve the hydrolysis of the sulfenyl chloride to generate the corresponding thiolacetic acid. The high reactivity of the sulfenyl chloride functional group makes it a plausible precursor. However, specific and detailed protocols for the conversion of trifluoromethanesulfenyl chloride into this compound are not prominently described in the surveyed scientific literature, which more commonly details reactions of the more oxidized trifluoromethanesulfonyl chloride (CF₃SO₂Cl).
Reaction of Potassium Hydrosulfide (B80085) with Trifluoroacetic Anhydride (B1165640)
A foundational method for preparing this compound involves the reaction of a sulfur nucleophile with trifluoroacetic anhydride. While the specific reaction with potassium hydrosulfide (KSH) is a logical extension of this chemistry, a well-documented example involves the direct reaction of trifluoroacetic anhydride, (CF₃CO)₂O, with hydrogen sulfide (H₂S). In this preparation, the reagents are heated together at elevated temperatures (200°C), resulting in the formation of this compound with a reported yield of 45%. This synthesis represents a direct and effective, albeit high-temperature, method for obtaining the target compound.
Synthesis of this compound Derivatives
The reactivity of the this compound scaffold allows for the synthesis of various derivatives, most notably its thioesters.
Preparation of Thioesters of this compound
Thioesters of this compound are important derivatives, often used as trifluoroacetylating agents.
The synthesis of S-ethyl trifluorothioacetate, a key derivative, can be accomplished through the reaction of trifluoroacetic anhydride with ethyl mercaptan (ethanethiol). researchgate.net This method provides a direct route to the thioester by acylation of the thiol.
A closely related and well-documented industrial process involves the reaction of trifluoroacetyl chloride with ethanethiol (B150549). In this procedure, ethanethiol is added to trifluoroacetyl chloride at low temperatures, often using the product itself as the reaction solvent. googleapis.comgoogleapis.com The reaction is typically maintained at a significantly reduced temperature before being allowed to warm, after which the final product is purified by distillation. googleapis.comgoogle.com
Table 1: Representative Reaction Conditions for S-ethyl Trifluorothioacetate Synthesis from Trifluoroacetyl Chloride
| Parameter | Value | Reference |
|---|---|---|
| Starting Materials | Trifluoroacetyl chloride, Ethanethiol | googleapis.comgoogle.com |
| Solvent | S-ethyl trifluorothioacetate (product acts as solvent) | googleapis.com |
| Initial Temperature | -25°C | googleapis.comgoogle.com |
| Reagent Addition | Ethanethiol added over a period of 1 hour 45 minutes | googleapis.comgoogle.com |
| Workup | Allowed to warm to room temperature, followed by distillation | googleapis.comgoogle.com |
| Purity of Product | >99% | googleapis.com |
Compound Index
Reaction between Trifluorothioacetic Acid and Ethylene (B1197577)
The addition of this compound (TFTAA) to olefins such as ethylene represents a method for the synthesis of S-alkyl trifluorothioacetates. pdx.edu This reaction can proceed via a free-radical mechanism under the influence of ultraviolet (UV) light, where the trifluoroacetylthio radical (CF₃COS•) is the species that adds across the double bond. pdx.edu
A specific example is the preparation of S-ethyl trifluorothioacetate from the reaction of trifluorothioacetic acid and ethylene, which has been shown to produce the adduct in a 49% yield at room temperature in just 10 minutes. researchgate.net This method provides an alternative route to synthesizing this compound. pdx.edu
Reaction Data: Trifluorothioacetic Acid and Ethylene
| Reactants | Product | Conditions | Yield | Duration | Reference |
| Trifluorothioacetic Acid, Ethylene | S-Ethyl trifluorothioacetate | Room Temperature | 49% | 10 minutes | researchgate.net |
| Trifluorothioacetic Acid, Ethylene | S-Ethyl trifluorothioacetate | Ultraviolet (UV) light | Not specified | Not specified | pdx.edu |
Synthesis of S-Dodecyltrifluorothioacetate
S-Dodecyltrifluorothioacetate is a non-odoriferous reagent used for the trifluoroacetylation of amino acids. thieme-connect.com Its synthesis can be achieved on a large laboratory scale. thieme-connect.com The procedure involves the reaction of 1-dodecanethiol (B93513) with trifluoroacetic anhydride in the presence of pyridine (B92270) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (CH₂Cl₂) as the solvent. thieme-connect.com
The reaction is initiated at 0 °C and, after the addition of trifluoroacetic anhydride, is heated to 40 °C for several hours. thieme-connect.com Following the reaction, a workup procedure involving washing with water and extraction with CH₂Cl₂ is performed. thieme-connect.com The combined organic phases are dried and concentrated to yield S-dodecyltrifluorothioacetate as a clear, colorless oil. thieme-connect.com This method has been reported to produce a significant quantity of the product. thieme-connect.com
Synthesis Data: S-Dodecyltrifluorothioacetate
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Product | Reference |
| 1-Dodecanethiol | Trifluoroacetic anhydride | Pyridine, DMAP (catalyst) | Dichloromethane (CH₂Cl₂) | 0 °C to 40 °C | S-Dodecyltrifluorothioacetate | thieme-connect.com |
Synthesis of Halogenated this compound Analogs (e.g., Chlorodifluorothioacetic Acid)
Halogenated analogs of this compound, such as chlorodifluorothioacetic acid (CF₂ClC(O)SH), are important synthetic intermediates. acs.orgconicet.gov.ar One reported method for the synthesis of chlorodifluorothioacetic acid involves the reaction of chlorodifluoroacetyl chloride with hydrogen sulfide.
Furthermore, chlorodifluorothioacetic acid serves as a precursor for other novel compounds. For instance, it is used to synthesize chlorodifluoroacetylsulfenyl chloride (CF₂ClC(O)SCl) through a reaction with elemental chlorine. conicet.gov.ar
Synthesis Data: Chlorodifluorothioacetic Acid
| Precursor | Reagent | Product | Reference |
| Chlorodifluoroacetyl chloride | Hydrogen sulfide | Chlorodifluorothioacetic acid |
Preparation of Trifluoroacetylsulfenyl Trifluoroacetate (B77799)
Trifluoroacetylsulfenyl trifluoroacetate, CF₃C(O)SOC(O)CF₃, is a novel compound featuring a symmetrically substituted S-O bond. acs.org Its synthesis is achieved through the reaction of trifluoroacetylsulfenyl chloride (CF₃C(O)SCl) with silver trifluoroacetate (AgOC(O)CF₃). acs.org
The reaction is conducted in a flame-sealed glass tube at a low temperature of -80 °C. acs.org The mixture is allowed to warm gradually to -5 °C over approximately 24 hours. acs.org The volatile products are then separated by fractional condensation under a vacuum. acs.org The final product is purified through repeated trap-to-trap condensation. acs.org The structure and purity of the synthesized compound have been confirmed using various spectroscopic methods, including IR, UV, and ¹³C NMR spectroscopy. acs.orgnih.gov
Synthesis Data: Trifluoroacetylsulfenyl Trifluoroacetate
| Reactant 1 | Reactant 2 | Conditions | Purification | Product | Reference |
| Trifluoroacetylsulfenyl chloride (CF₃C(O)SCl) | Silver trifluoroacetate (AgOC(O)CF₃) | Flame-sealed glass tube, -80 °C to -5 °C over 24h | Fractional condensation in vacuo, repeated trap-to-trap condensation | Trifluoroacetylsulfenyl trifluoroacetate (CF₃C(O)SOC(O)CF₃) | acs.org |
Reactivity and Mechanistic Investigations of Trifluorothiolacetic Acid
Acid-Base Chemistry and Acidity Influences of Trifluorothiolacetic Acid
This compound is characterized as a strong acid. pdx.edu The pronounced acidity is a direct consequence of the trifluoromethyl (CF₃) group attached to the carbonyl. ontosight.ai This group exerts a powerful electron-withdrawing inductive effect, which significantly stabilizes the resulting trifluoroacetylthioate anion (CF₃COS⁻) formed upon deprotonation. stackexchange.com The dispersal of negative charge across the anion reduces its energy and makes the parent acid more likely to donate a proton. stackexchange.com
This effect is analogous to the difference in acidity between acetic acid and trifluoroacetic acid. The substitution of hydrogen atoms with highly electronegative fluorine atoms weakens the acidic proton's bond and stabilizes the conjugate base, leading to a substantial increase in acidity. stackexchange.comcommonorganicchemistry.com Thiocarboxylic acids are also generally more acidic than their carboxylic acid counterparts due to the nature of the sulfur atom. libretexts.org For instance, thioacetic acid is approximately 15 times more acidic than acetic acid. The combination of the trifluoromethyl group and the sulfur atom results in the notable acidic strength of this compound. pdx.eduontosight.ai
| Compound | Chemical Formula | pKa Value |
|---|---|---|
| Acetic Acid | CH₃COOH | ~4.76 |
| Thioacetic Acid | CH₃COSH | ~3.4 |
| Trifluoroacetic Acid | CF₃COOH | ~0.23-0.52 |
Addition Reactions of this compound
Under the influence of ultraviolet (UV) light, this compound participates in free radical addition reactions with various olefins. pdx.edu This process follows a radical chain mechanism and typically results in anti-Markovnikov addition, where the sulfur atom bonds to the less substituted carbon of the double bond. wikipedia.orglibretexts.org
The key reactive intermediate in these additions is the trifluoroacetylthio radical (CF₃COS•). pdx.eduresearchgate.net This radical species is generated via the homolytic cleavage of the weak sulfur-hydrogen (S-H) bond in this compound upon exposure to UV light. Once formed, this electrophilic radical is the primary species that adds across the carbon-carbon double bond of the olefin. pdx.eduresearchgate.net
The reaction between the CF₃COS• radical and an olefin leads to the formation of stable 1:1 adducts. pdx.eduresearchgate.net The radical adds to one carbon of the alkene, creating a new carbon-centered radical on the adjacent carbon, which then abstracts a hydrogen atom from another molecule of this compound to complete the addition and propagate the chain. The result is the formation of a thioester. libretexts.org
| Olefin Reactant | Adduct Product | Product Name |
|---|---|---|
| Trifluoroethylene (CHF=CF₂) | CF₃COSCFHCF₂H | S-(1,2,2-Trifluoroethyl) trifluorothioacetate |
| 1,1-Difluoroethylene (CH₂=CF₂) | CF₃COSCH₂CF₂H | S-(2,2-Difluoroethyl) trifluorothioacetate |
| Fluoroethylene (CH₂=CHF) | CF₃COSCH₂CFH₂ | S-(2-Fluoroethyl) trifluorothioacetate |
| Ethene (CH₂=CH₂) | CF₃COSCH₂CH₃ | S-Ethyl trifluorothioacetate |
The free radical addition of this compound to olefins serves as a method for synthesizing S-alkyl trifluorothioacetates, which can be described as β-(trifluoroacetylthio)alkanes. pdx.edu For example, the reaction with 1,1-difluoroethylene yields S-(2,2-difluoroethyl) trifluorothioacetate. pdx.edu These thioester adducts are the direct products of the 1:1 radical addition. pdx.edu
In addition to its role in radical chemistry, this compound can engage in nucleophilic addition reactions. pdx.eduresearchgate.net Due to its strong acidity, it readily forms the trifluoroacetylthioate anion (CF₃COS⁻), which is an effective nucleophile. pdx.edu These reactions typically occur spontaneously and exothermically upon mixing the reactants. pdx.edu
A notable example is the reaction with compounds containing electrophilic carbonyl carbons. When this compound is mixed with hexafluoroacetone, the trifluoroacetylthioate anion adds across the carbonyl double bond to yield S-(2-hydroxy-1,1,1,3,3,3-hexafluoropropan-2-yl) trifluorothioacetate. pdx.eduresearchgate.net
Another example is the ring-opening reaction with epoxides. This compound reacts with ethylene (B1197577) oxide to produce the alcohol addition product, S-(2-hydroxyethyl) trifluorothioacetate, demonstrating the nucleophilic attack of the sulfur on one of the epoxide carbons. pdx.eduresearchgate.net
Nucleophilic Addition Reactions
Reactivity of the CF₃COS⁻ Ion as a Nucleophile
This compound is a strong acid, which allows for the ready formation of the trifluorothiolacetate ion, CF₃COS⁻. pdx.eduresearchgate.net This anion has been demonstrated to be an effective nucleophile in reactions with various substrates. pdx.eduresearchgate.net Its nucleophilic character drives addition reactions with electrophilic centers, such as those found in carbonyl compounds and epoxides. pdx.eduresearchgate.netresearchgate.net
Addition Across Carbonyl Groups (e.g., Hexafluoroacetone)
The nucleophilic nature of the CF₃COS⁻ ion is evident in its reaction with carbonyl compounds. pdx.edu For instance, this compound undergoes a nucleophilic addition reaction across the carbonyl group of hexafluoroacetone. pdx.eduresearchgate.netresearchgate.net This spontaneous and exothermic reaction results in the formation of the adduct 1,1,1,3,3,3-hexafluoro-2-((trifluoromethyl)carbonyl)thio)propan-2-ol, CF₃COSC(CF₃)₂OH. pdx.edu The structure of this product has been confirmed through various analytical methods, including infrared, nuclear magnetic resonance (NMR), and mass spectrometry. pdx.edu
Reactions with Epoxides (e.g., Ethylene Oxide)
This compound readily reacts with epoxides, such as ethylene oxide, in a ring-opening reaction. pdx.eduresearchgate.netresearchgate.net The trifluorothiolacetate nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of the carbon-oxygen bond. This process results in the formation of an alcohol addition product, specifically 2-(((trifluoromethyl)carbonyl)thio)ethan-1-ol (CF₃COSCH₂CH₂OH). pdx.eduresearchgate.netresearchgate.net The reaction proceeds readily upon mixing of the reactants. pdx.edu
Interactions with Lewis Acids (e.g., Sulfur Trioxide)
This compound also interacts with inorganic Lewis acids. pdx.edu In a representative reaction, TFTAA adds to sulfur trioxide, a strong Lewis acid. pdx.edu This interaction leads to the formation of a sulfonate product, identified as S,S'-((sulfonyldioxy)bis(sulfanetriyl))bis(2,2,2-trifluoroethan-1-one), with the chemical formula (CF₃COS)₂SO₂. pdx.edu This reaction occurs spontaneously upon combining the reactants. pdx.edu
Table 1: Reactivity of this compound with Various Substrates
| Substrate | Example | Product | Product Formula |
|---|---|---|---|
| Carbonyl Compound | Hexafluoroacetone | 1,1,1,3,3,3-Hexafluoro-2-(((trifluoromethyl)carbonyl)thio)propan-2-ol | CF₃COSC(CF₃)₂OH |
| Epoxide | Ethylene Oxide | 2-(((Trifluoromethyl)carbonyl)thio)ethan-1-ol | CF₃COSCH₂CH₂OH |
| Lewis Acid | Sulfur Trioxide | S,S'-((Sulfonyldioxy)bis(sulfanetriyl))bis(2,2,2-trifluoroethan-1-one) | (CF₃COS)₂SO₂ |
Hydrolysis and Solvolysis Reaction Kinetics and Mechanisms
The hydrolytic stability of this compound esters is a subject of kinetic and mechanistic studies, revealing the influence of various factors on their decomposition in aqueous media.
Non-Enzymatic Hydrolysis of this compound Esters
pH-Rate Profiles and Catalytic Influences (Acidic and Basic Conditions)
The rate of hydrolysis of this compound esters is significantly dependent on the pH of the solution. harvard.edudatapdf.com The relationship between pH and the observed hydrolysis rate can be described by a pH-rate profile, which typically shows contributions from three distinct processes: acid-mediated, pH-independent, and base-mediated hydrolysis. harvard.edu
The general rate equation for thioester hydrolysis is: Ratehyd = ka[H⁺] + kw (B13871080) + kb[OH⁻] harvard.edu
Where:
ka is the rate constant for acid-mediated hydrolysis.
kw is the rate constant for pH-independent (neutral) hydrolysis.
kb is the rate constant for base-mediated hydrolysis.
Under highly acidic conditions (low pH), the hydrolysis is predominantly acid-mediated. harvard.edu Conversely, under highly basic conditions (high pH), the base-mediated pathway dominates. harvard.edunih.gov In the intermediate pH range, a pH-independent mechanism, often referred to as neutral or water-catalyzed hydrolysis, becomes significant, which can appear as a plateau in the pH-rate profile. harvard.edudatapdf.com However, for trifluorothiolacetate specifically, it has been noted that acid can inhibit the hydrolysis reaction. harvard.edu
Table 2: Influence of pH on Hydrolysis of this compound Esters
| Condition | Catalysis Type | pH Range | Kinetic Influence |
|---|---|---|---|
| Acidic | Acid-mediated | Low pH | The hydrolysis rate is influenced by the concentration of H⁺ ions; however, inhibition by acid has been noted for trifluorothiolacetate. harvard.edu |
| Neutral | pH-independent | Intermediate pH | A pH-independent region where the rate is primarily dependent on the water concentration (kw). harvard.edudatapdf.com |
| Basic | Base-mediated | High pH | The hydrolysis rate is directly proportional to the concentration of OH⁻ ions. harvard.edu |
Thiol-Thioester Exchange Reactions and Their Kinetic Parameters
Thiol-thioester exchange is a crucial reaction of this compound derivatives, involving the displacement of the thiol portion of the thioester by another thiol. This reaction is central to various biological processes and has applications in dynamic combinatorial chemistry and materials science. harvard.eduresearchgate.net
The generally accepted mechanism for thiol-thioester exchange is a stepwise process that proceeds through a tetrahedral intermediate, formed by the nucleophilic attack of a thiolate anion on the thioester carbonyl carbon. harvard.eduresearchgate.net The rate of this exchange is highly dependent on the pH of the medium and the pKa values of the participating thiols. harvard.edu
The rate-determining step of the exchange reaction is influenced by the relative acidities of the incoming and outgoing thiols. harvard.edu
When the incoming thiolate is a stronger base (higher pKa) than the leaving thiolate, the formation of the tetrahedral intermediate is the rate-limiting step. harvard.edu
Conversely, when the incoming thiolate is a weaker base (lower pKa), the breakdown of the tetrahedral intermediate to form the products becomes rate-determining. harvard.edu
In aqueous environments, hydrolysis is a competing reaction. harvard.edu However, under optimized conditions of pH, temperature, and thiol pKa, the rate of thiol-thioester exchange can significantly surpass the rate of hydrolysis. harvard.edu For some prebiotically relevant thioesters, the rate of exchange has been observed to be several orders of magnitude greater than hydrolysis. harvard.edu
The reactivity of thioesters like S-aryl trifluorothioacetates is enhanced compared to their oxoester counterparts, making them more susceptible to nucleophilic attack by soft nucleophiles like thiolates. researchgate.net This heightened reactivity is attributed to the larger size of the sulfur atom and less efficient delocalization of its lone pair electrons into the carbonyl group. researchgate.net
Table 3: Factors Influencing Thiol-Thioester Exchange Kinetics
| Parameter | Effect on Reaction Rate | Details |
| pH | Increases with pH | Higher pH increases the concentration of the more nucleophilic thiolate anion. harvard.edu |
| Thiol pKa | Complex | The relative pKa of the incoming and outgoing thiols determines the rate-limiting step. harvard.edu |
| Solvent | Polar solvents accelerate the reaction | The reaction proceeds through an ionic intermediate, which is stabilized by polar media. researchgate.net |
Role as a Chemical Cleavage Reagent in Peptide and Protein Chemistry
Trifluoroacetic acid (TFA) is a widely used reagent in peptide and protein chemistry, particularly for the cleavage of peptides from solid-phase synthesis resins and the removal of acid-labile protecting groups. nih.govpeptide.compeptide.comthermofisher.com While this compound itself is not as commonly cited as a primary cleavage reagent, the principles of acid-catalyzed cleavage are relevant.
In solid-phase peptide synthesis (SPPS), particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, the final step involves treating the resin-bound peptide with a cleavage cocktail, which is typically a strong acid solution containing various scavengers. nih.govthermofisher.com Trifluoroacetic acid is the most common acid used for this purpose. masterorganicchemistry.com
Cleavage cocktails are formulated to efficiently remove the peptide from the resin and deprotect the amino acid side chains while minimizing side reactions. nih.govthermofisher.com Common additives, known as scavengers, are included to trap reactive cationic species that are generated during the cleavage process and can otherwise lead to unwanted modifications of sensitive amino acid residues like methionine, tryptophan, cysteine, and histidine. nih.govthermofisher.compeptide.com
For instance, a cleavage cocktail known as "Reagent H" was developed specifically for methionine-containing peptides. It consists of trifluoroacetic acid (81%), phenol (B47542) (5%), thioanisole (B89551) (5%), 1,2-ethanedithiol (B43112) (2.5%), water (3%), dimethylsulfide (2%), and ammonium (B1175870) iodide (1.5% w/w). nih.gov This formulation is designed to minimize the oxidation of the methionine side chain to its sulfoxide (B87167) form. nih.gov
The choice of cleavage reagent and conditions is critical and depends on the specific peptide sequence and the type of resin used. thermofisher.comiris-biotech.de For highly acid-sensitive resins, such as those with a trityl linker, cleavage can be achieved with very dilute TFA solutions (e.g., 1%). iris-biotech.de
Table 4: Common Components of Trifluoroacetic Acid-Based Cleavage Cocktails
| Component | Function | Target Residues/Protecting Groups |
| Trifluoroacetic Acid (TFA) | Primary cleavage and deprotection agent | Cleaves peptide from resin; removes acid-labile protecting groups (e.g., Boc, tBu). peptide.commasterorganicchemistry.com |
| Thioanisole | Scavenger | Prevents alkylation of Trp and Met; reduces Met(O). nih.gov |
| 1,2-Ethanedithiol (EDT) | Scavenger | Traps trityl cations; reduces Met(O). nih.gov |
| Triisopropylsilane (TIS) | Scavenger | Reduces side reactions for Trp, Cys, Met. peptide.com |
| Phenol | Scavenger | Protects Trp from modification. nih.gov |
| Water | Scavenger/Solvent | Helps prevent re-attachment of some protecting groups. nih.gov |
Spectroscopic and Structural Characterization of Trifluorothiolacetic Acid and Its Analogs
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental method for identifying functional groups and probing the conformational landscape of molecules. For trifluorothiolacetic acid, these methods reveal a dynamic interplay of rotational isomers and intermolecular forces.
Infrared (IR) spectroscopy has been instrumental in characterizing this compound in the vapor, liquid, and solid states. optica.org The spectra provide a molecular fingerprint, with specific absorption bands corresponding to the vibrational modes of its functional groups. The carbonyl (C=O) stretching frequency is a particularly strong and informative absorption in carboxylic acid derivatives. In this compound, this band appears in the characteristic region for acid carbonyls. optica.org
The presence of the trifluoromethyl (CF₃) group introduces several strong absorption bands corresponding to C-F stretching and deformation modes. A detailed vibrational assignment for this compound has been proposed based on its IR spectra across different phases. optica.org Key vibrational modes and their assigned frequencies are summarized in the table below.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(S-H) | ~2580 | S-H stretching |
| ν(C=O) | ~1770 | C=O stretching |
| δ(CSH) | ~920 | C-S-H in-plane bending |
| ν(C-S) | ~630 | C-S stretching |
| νₐ(CF₃) | ~1180 | Asymmetric CF₃ stretching |
| νₛ(CF₃) | ~1140 | Symmetric CF₃ stretching |
| δ(CF₃) | ~780 | CF₃ deformation |
| ν(C-C) | ~940 | C-C stretching |
| Data sourced from studies on this compound and general ranges for functional groups. optica.org |
Analysis of the spectra in different states indicates significant changes in the molecular environment. For instance, the vapor phase spectrum is characteristic of the isolated monomeric species, while the solid-state spectrum shows features indicative of strong intermolecular interactions. optica.org
Raman spectroscopy provides complementary information to IR spectroscopy. A key advantage is that symmetric vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The Raman spectrum of liquid this compound has been obtained and analyzed in conjunction with its IR data. optica.org
This comparative analysis is crucial for a complete vibrational assignment, as it helps distinguish between symmetric and asymmetric modes. For example, the C-C and C-S stretching modes are typically strong and easily identifiable in the Raman spectrum. The data from the Raman spectrum of the liquid phase supports the interpretation of the molecular structure and bonding present in that state. optica.org The combination of both IR and Raman techniques provides a more robust and complete picture of the vibrational characteristics of this compound. nih.govnih.gov
Vibrational spectroscopy is exceptionally sensitive to the effects of hydrogen bonding and the presence of different conformers (rotational isomers). optica.org Studies on this compound have revealed the existence of two distinct rotational isomers in the liquid state. optica.org These conformers arise from rotation around the C-S bond, resulting in the thiol hydrogen atom being either eclipsed or trans to the carbonyl oxygen. optica.org
In the solid state, the IR spectrum changes significantly, providing clear evidence for the formation of a hydrogen-bonded dimer. optica.org This is a common feature for carboxylic acids, but the study of this compound indicates that the hydrogen bond energy in this case is relatively weak, estimated to be only a few hundred calories per mole, as evidenced by the absence of significant hydrogen bonding in the liquid state. optica.org The shift in the frequency of the S-H stretching mode is a key indicator of hydrogen bond formation. optica.org Conformational analysis of related fluorinated compounds has also been successfully performed using vibrational spectroscopy, highlighting the utility of this technique. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy probes the local magnetic fields around atomic nuclei, providing invaluable information about molecular structure, connectivity, and electronic environment. For fluorinated compounds like this compound, multinuclear NMR experiments are particularly insightful.
The structure of this compound can be unequivocally confirmed using a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus provides a unique piece of the structural puzzle.
¹H NMR : The proton NMR spectrum is expected to show a signal for the acidic thiol proton (-SH). The chemical shift of this proton can be influenced by solvent and concentration due to hydrogen bonding effects. In the closely related trifluoroacetic acid, the acidic proton of the carboxyl group appears at a chemical shift of approximately 11.5 ppm. chegg.com
¹⁹F NMR : As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. This compound would exhibit a single resonance for the three equivalent fluorine atoms of the CF₃ group. For its analog, trifluoroacetic acid (TFA), this signal typically appears around -76 to -78.5 ppm relative to CFCl₃. science-and-fun.dechemicalbook.com The chemical shift can be influenced by solvent polarity and the electronic environment. dovepress.comresearchgate.net
¹³C NMR : The ¹³C NMR spectrum would show two distinct signals: one for the carbonyl carbon (C=O) and one for the trifluoromethyl carbon (-CF₃). Both signals are split into quartets due to coupling with the three fluorine atoms. In trifluoroacetic acid, the CF₃ carbon appears around 116 ppm with a large one-bond coupling constant (¹JCF) of approximately 283 Hz, while the carbonyl carbon appears further downfield at about 164 ppm with a smaller two-bond coupling constant (²JCF) of around 44 Hz. chegg.comscience-and-fun.de
The following table summarizes the typical NMR data for the trifluoroacetyl group, based on its well-studied analog, trifluoroacetic acid.
| Nucleus | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H (-COOH) | 11.5 | Singlet | - |
| ¹⁹F (-CF₃) | -76 to -78.5 | Singlet | - |
| ¹³C (-C F₃) | 116 | Quartet | ¹JCF ≈ 283 Hz |
| ¹³C (-C =O) | 164 | Quartet | ²JCF ≈ 44 Hz |
| Data based on trifluoroacetic acid. chegg.comscience-and-fun.de |
To gain deeper insights into the electronic structure of the thiocarboxylate group, specialized NMR techniques involving less common nuclei like ¹⁷O and ³³S can be employed, though they present significant experimental challenges.
³³S NMR Spectroscopy : Sulfur-33 is the only NMR-active stable isotope of sulfur, but its utility is hampered by several factors: a very low natural abundance (0.76%), a low gyromagnetic ratio, and a nuclear spin of 3/2, which makes it a quadrupolar nucleus. nih.gov This quadrupolar nature often leads to very broad resonance signals, making detection difficult. nih.gov Despite these challenges, ³³S NMR can provide direct information about the electronic environment of the sulfur atom. For thiols (RSH), the chemical shifts are typically observed in a range of -458 to -332 ppm. nih.govrsc.org A ³³S NMR study of this compound would require isotopic enrichment to be feasible but could offer direct insight into the C-S bond's electronic character. nih.govbohrium.com
¹⁷O NMR Spectroscopy : Similar to ³³S, oxygen-17 is a low-abundance (0.04%), quadrupolar nucleus (spin 5/2), making ¹⁷O NMR studies challenging and often requiring isotopic labeling. nih.govchemrxiv.org However, ¹⁷O NMR is a powerful probe of the electronic structure of carbonyl groups. The chemical shift of the carbonyl oxygen is highly sensitive to factors like conjugation, electron-donating/withdrawing groups, and particularly hydrogen bonding. nih.gov An ¹⁷O NMR study of isotopically labeled this compound could precisely characterize the electronic environment of the carbonyl oxygen and quantify the effects of intermolecular interactions, such as the dimerization observed in the solid state. nih.gov
Gas Electron Diffraction for Geometric Structure Determination
Gas Electron Diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular forces that are present in liquid and solid states. This method provides accurate measurements of bond lengths, bond angles, and dihedral angles.
The geometric structure and conformational properties of this compound (CF₃C(O)SH) have been investigated using gas electron diffraction, supplemented by theoretical calculations. researchgate.netresearchgate.net These studies are crucial for understanding the molecule's three-dimensional arrangement and the interplay of its electron-withdrawing trifluoromethyl group and the thiol functionality. The primary research in this area was conducted by Gobbato, Della Védova, Mack, and Oberhammer, who determined the structural parameters of this compound and its derivatives. researchgate.net
The analysis of the experimental scattering intensities from the GED data allows for the refinement of a molecular model. For this compound, this involves determining the distances between all atom pairs and the angles between bonded atoms. While the specific experimental values from the definitive 1996 study by Gobbato et al. were not available in the searched literature, a representative table of the geometric parameters that would be determined by such a study is presented below.
| Parameter | Description | Value (rₐ in Å, ∠ in degrees) |
|---|---|---|
| r(C=O) | Carbonyl bond length | Data not available in searched sources |
| r(C-C) | Carbon-carbon bond length | Data not available in searched sources |
| r(C-S) | Carbon-sulfur bond length | Data not available in searched sources |
| r(S-H) | Sulfur-hydrogen bond length | Data not available in searched sources |
| r(C-F) | Average carbon-fluorine bond length | Data not available in searched sources |
| ∠(C-C=O) | Carbon-carbon-oxygen bond angle | Data not available in searched sources |
| ∠(C-C-S) | Carbon-carbon-sulfur bond angle | Data not available in searched sources |
| ∠(C-S-H) | Carbon-sulfur-hydrogen bond angle | Data not available in searched sources |
| ∠(F-C-F) | Fluorine-carbon-fluorine bond angle | Data not available in searched sources |
The study by Gobbato et al. also investigated the conformational preferences of the molecule, specifically the orientation of the S-H bond relative to the C=O bond. researchgate.net Such analyses are fundamental to a complete structural description of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed corresponds to the energy difference between these orbitals.
The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the carbonyl (C=O) and thioester (-COSH) chromophores. The primary spectral data for this compound were presented in the 1970 thesis by Patricia Diane Weeks, though the specific absorption maxima were not accessible in the currently available literature.
Generally, molecules containing a carbonyl group adjacent to a heteroatom with lone pairs, such as sulfur in a thioacid, exhibit two characteristic absorption bands:
π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths, often below 200 nm.
n → π* Transition: This involves the promotion of an electron from a non-bonding orbital (the lone pair on the sulfur or oxygen atom) to a π* antibonding orbital of the carbonyl group. These transitions are lower in energy and thus occur at longer wavelengths. They are characteristically weak, with low molar absorptivity. For simple thioesters and thioacids, this transition is often observed in the 230-270 nm range.
The presence of the electron-withdrawing trifluoromethyl group can influence the energies of these transitions, potentially causing a shift in the absorption maxima compared to non-fluorinated analogs.
| Electronic Transition | Typical Wavelength (λmax) Range | Description |
|---|---|---|
| π → π | < 200 nm | High-intensity absorption resulting from the excitation of a π-bonding electron to a π antibonding orbital. |
| n → π | ~230 - 270 nm (expected) | Low-intensity absorption from the promotion of a non-bonding electron (from S or O) to a π antibonding orbital. |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions.
The mass spectrum of this compound, with a molecular weight of 130.08 g/mol , would show a molecular ion peak at an m/z (mass-to-charge ratio) of 130. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. While specific experimental data from primary sources like the thesis by Patricia Diane Weeks were not available, the fragmentation can be predicted based on the known behavior of trifluoroacetyl and thioacid moieties. libretexts.orglibretexts.org
Key fragmentation pathways for this compound would likely include:
Loss of the sulfhydryl radical (•SH): Cleavage of the C-S bond would result in the formation of the stable trifluoroacetyl cation.
Loss of the trifluoromethyl radical (•CF₃): Cleavage of the C-C bond would lead to another significant fragment.
Alpha-cleavage: The loss of the entire carboxyl group (•COSH) is also a plausible fragmentation pathway.
The relative abundance of these fragments provides a fingerprint for the molecule's structure.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 130 | [CF₃COSH]⁺• | - (Molecular Ion) |
| Data not available | [CF₃CO]⁺ | •SH |
| Data not available | [COSH]⁺ | •CF₃ |
| 69 | [CF₃]⁺ | •COSH |
The trifluoroacetyl cation, [CF₃CO]⁺, is a common and stable fragment observed in the mass spectra of compounds containing this group, and its presence would be a strong indicator in the spectrum of this compound. researchgate.net
Theoretical and Computational Chemistry Approaches to Trifluorothiolacetic Acid
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the behavior of Trifluorothiolacetic acid. These calculations solve the electronic Schrödinger equation, albeit approximately, to predict various chemical properties. The choice of method and basis set is crucial for obtaining accurate and meaningful results.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data.
Hartree-Fock (HF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It treats electron-electron repulsion in an average way, rather than accounting for instantaneous interactions. While computationally efficient, it neglects electron correlation, which can affect the accuracy of the results. In studies of this compound, HF calculations have been used to predict its conformational properties. For instance, HF calculations predicted that the COSH group in the more stable conformer is slightly distorted from a synperiplanar arrangement and that there is a large deviation (27.6°) from an eclipsed position for the CF₃ group relative to the C-S bond.
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects through Rayleigh-Schrödinger perturbation theory, typically to the second order. This addition generally leads to more accurate results compared to HF, especially for energies and geometries. When applied to this compound, MP2 calculations, like HF, predicted a slight distortion of the COSH group from a perfect synperiplanar conformation. However, it predicted only a small deviation (0.9°) for the F-C-C-S dihedral angle, contrasting with the large deviation predicted by HF.
Density Functional Theory (DFT) is a class of computational methods that models the electronic structure of many-body systems based on the electron density, which is a function of only three spatial coordinates.
B3LYP Functional: B3LYP is a widely used hybrid functional in DFT. It combines the strengths of both HF theory and DFT by mixing a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from DFT. This approach often yields results with an accuracy comparable to MP2 but at a significantly lower computational cost, making it suitable for larger molecular systems. For this compound, calculations using the B3LYP functional predicted a different geometry for the stable conformer compared to HF and MP2 methods. The B3LYP results suggested an exact synperiplanar arrangement for the COSH group and that one of the C-F bonds eclipses the C-S bond.
In computational chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical as it directly impacts the accuracy and computational cost of a calculation. Larger, more flexible basis sets generally provide more accurate results but require more computational resources.
For the theoretical study of this compound, the aug-cc-pVTZ basis set was employed in conjunction with HF, MP2, and B3LYP methods. This is a type of correlation-consistent basis set that is augmented with diffuse functions. Diffuse functions are important for accurately describing anions and long-range interactions, while the "cc-pVTZ" (correlation-consistent polarized Valence Triple-Zeta) part indicates a high level of flexibility for describing the valence electrons and includes polarization functions to account for the non-spherical nature of electron density in molecules. The selection of a robust basis set like aug-cc-pVTZ is essential for obtaining reliable predictions of molecular structure and energy.
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. Computational methods are particularly adept at mapping the potential energy surface to identify stable conformers and the energy barriers between them.
Theoretical calculations on this compound have predicted the existence of at least two stable conformers, distinguished by the orientation of the thiol hydrogen with respect to the carbonyl oxygen.
Syn Conformer: This conformer is characterized by a synperiplanar arrangement of the COSH group, where the H-S-C=O dihedral angle is approximately 0°. This form was identified experimentally and computationally as the most stable rotamer. However, the precise geometry of the trifluoromethyl (CF₃) group relative to the rest of the molecule was predicted differently by various computational methods. B3LYP calculations indicated an eclipsed conformation where a C-F bond aligns with the C-S bond, while MP2 and HF calculations suggested slight and significant deviations from this eclipsed position, respectively.
Anti Conformer: All computational methods (HF, MP2, and B3LYP) predicted the coexistence of a second, less stable conformer. This rotamer has an antiperiplanar conformation for the COSH group, where the H-S-C=O dihedral angle is approximately 180°. In this predicted structure, one of the C-F bonds eclipses the C=O double bond. Despite theoretical predictions, the spectrum of this higher-energy anti form was not identified in the microwave spectroscopy experiments.
Table 1: Comparison of Theoretical Methods for the Syn Conformer of this compound
| Method | COSH Group Conformation | F-C-C-S Dihedral Angle |
|---|---|---|
| HF | Distorted slightly from synperiplanar | 27.6° |
| MP2 | Distorted slightly from synperiplanar | 0.9° |
| B3LYP | Exact synperiplanar | 0° (eclipsed) |
Data sourced from a combined microwave and quantum chemical study.
Quantum chemical calculations not only predict the structures of conformers but also their relative energies, which determines their relative populations at a given temperature. For this compound, all applied theoretical methods consistently predicted that the syn conformer is more stable than the anti conformer. The energy difference was calculated to be several kJ/mol, indicating that the syn form is the predominant species, which aligns with the experimental failure to detect the anti conformer.
Table 2: Predicted Relative Stability of this compound Conformers
| Conformer | Predicted Relative Stability |
|---|---|
| Syn | More stable (global minimum) |
| Anti | Less stable (several kJ/mol higher in energy) |
Data sourced from quantum chemical calculations.
Influence of Substituents on Conformational Preferences
The conformational landscape of this compound and its derivatives is significantly influenced by the nature of the substituent on the sulfur atom. Gas electron diffraction studies, in conjunction with theoretical calculations, have provided detailed insights into the preferred geometries of these molecules.
For derivatives such as methyl trifluorothiolacetate (CF₃C(O)SCH₃) and trifluorothiolacetyl chloride (CF₃C(O)SCl), experimental scattering intensities are consistent with the exclusive existence of a planar syn conformer in the gas phase. acs.org In this conformation, the S-CH₃ or S-Cl single bond is oriented in a syn position relative to the carbonyl (C=O) double bond. This preference for a planar syn structure highlights the electronic and steric effects imparted by the methyl and chloro substituents.
Computational studies on related thioesters, such as the ClC(O)SY series (where Y = Cl, CF₃, CH₃), have utilized Natural Bond Orbital (NBO) analysis to rationalize conformational preferences. These analyses suggest that both resonance (mesomeric) and anomeric (hyperconjugative) intramolecular charge-transfer interactions are crucial in determining the syn versus anti equilibrium. researchgate.net The electronegativity of the substituent plays a key role in modulating these electronic effects and, consequently, the conformational stability. researchgate.net
Electronic Structure and Bonding Investigations
Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, the HOMO would be associated with the lone pair electrons, particularly on the sulfur and oxygen atoms, while the LUMO would be centered on the antibonding π* orbital of the carbonyl group. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group is expected to lower the energy of both the HOMO and LUMO compared to non-fluorinated analogues. While specific energy values for this compound require dedicated computational studies, the analysis of its frontier orbitals is essential for predicting its behavior in chemical reactions, particularly with nucleophiles and electrophiles.
Natural Bonding Orbital (NBO) Analysis of Electron Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. This method allows for a quantitative investigation of electron delocalization and hyperconjugative interactions within the molecule.
In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the sulfur and oxygen atoms into the antibonding orbitals of adjacent bonds. A key interaction to investigate would be the delocalization from the sulfur lone pair (n_S) into the antibonding π* orbital of the carbonyl group (π_C=O). This n_S → π_C=O interaction contributes to the resonance stabilization of the thioester group. Similarly, interactions involving the oxygen lone pair (n_O) and sigma antibonding orbitals (σ*) would reveal hyperconjugative effects that influence the molecule's geometry and stability. Such analyses have been used to explain the conformational preferences in related molecules, where delocalization energies help to rationalize why certain conformers are favored. researchgate.net
D-Orbital Participation in Sulfur Chemistry and its Electronic Effects
The potential involvement of sulfur's 3d-orbitals in bonding has been a subject of theoretical discussion. In the context of this compound esters, experimental data from dipole moment measurements and hydrolysis kinetics provide evidence supporting the role of sulfur d-orbitals in influencing the electronic structure.
A study on a series of trifluoroacetic and this compound esters (CF₃CO-Y-R, where Y=O or S) demonstrated that the dipole moments of the thioesters are consistently greater than their oxygen analogues. This difference is explained by conjugative or hyperconjugative electron release from the hydrocarbon group (R) into the vacant d-orbitals of the sulfur atom. This effect is particularly pronounced when R is a phenyl group and decreases as R changes to an alkyl group like isopropyl.
This electron release to sulfur's d-orbitals stabilizes the initial state of the thioester, which in turn affects its reactivity. Kinetic data on the hydrolysis of these esters show that this stabilization influences the reaction rates. The trend observed in hydrolysis rates correlates with the proposed d-orbital participation, where effects decrease as the R group changes from phenyl to isopropyl. This suggests that the partial positive charge on the sulfur atom in the C-S-R linkage facilitates this electron-releasing effect toward its d-orbitals.
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate, near-neutral potentials.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom, reflecting its high electronegativity and the presence of lone pair electrons. The acidic proton on the sulfur atom would be a region of high positive potential (blue), indicating its susceptibility to deprotonation. The trifluoromethyl group would create a region of positive or neutral potential around the carbon, but the highly electronegative fluorine atoms would have negative potential surfaces. The larger, more polarizable sulfur atom, compared to oxygen in the analogous trifluoroacetic acid, would also influence the shape and values of the potential surface.
Thermochemical Calculations (e.g., Heats of Formation)
Thermochemical calculations, such as determining the standard heat of formation (ΔH_f°), are crucial for understanding the stability and energetics of a compound. These values are often computed using high-level ab initio or Density Functional Theory (DFT) methods. The heat of formation represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.
For this compound, theoretical investigations are required to determine its heat of formation. Such calculations involve optimizing the molecular geometry and performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections. The calculated total energy is then used in a thermochemical cycle, often involving isodesmic or atomization reactions, to derive a precise heat of formation value. This data is fundamental for predicting the enthalpy changes of reactions involving this compound.
Reaction Pathway and Transition State Modeling
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the characterization of transient species like transition states. For derivatives of this compound, such as S-ethyl trifluorothioacetate, theoretical modeling has been instrumental in mapping out the hydrolysis reaction pathway.
Studies have employed quantum mechanics-based calculations to model the hydrolysis of S-ethyl trifluorothioacetate, a close analog of this compound. These computational investigations typically involve optimizing the geometries of reactants, products, and, crucially, the transition states that connect them on the potential energy surface. A common approach involves using software like Gaussian 09 with a specified level of theory, such as the B3LYP-D3/6-311++G(d,p) functional and basis set, which has been benchmarked for accuracy against experimental values. mdpi.com Such calculations often include empirical dispersion corrections to accurately account for non-covalent interactions. mdpi.com
The modeling process for a reaction like hydrolysis involves several key steps:
Optimization: Finding the lowest energy structure for the reactants (e.g., S-ethyl trifluorothioacetate and water molecules) and the final products.
Transition State Search: Locating the saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. Techniques like Quadrature Synchronous Transit 3 (QST3) are used for this purpose.
Intrinsic Reaction Coordinate (IRC) Calculations: This step confirms that the identified transition state correctly connects the reactant and product minima on the potential energy surface. mdpi.com
Research on the hydrolysis of S-ethyl trifluorothioacetate has revealed that the mechanism is significantly influenced by the presence and arrangement of water molecules. The calculations demonstrate that water networks can catalyze a two-step addition-cleavage reaction. mdpi.com In this process, a tetrahedral intermediate is formed, which then decomposes. mdpi.com
A key finding from these computational studies is the impact of the number of water molecules on the energy barrier of the reaction. For the hydrolysis of S-ethyl trifluorothioacetate, calculations involving one to four water molecules showed endothermic barriers. However, when a ring of five water molecules is included in the model, the transition state becomes energetically lower than the reactants. mdpi.com
The following interactive table summarizes the calculated enthalpy of the transition state for the hydrolysis of S-ethyl trifluorothioacetate with a five-water-molecule network.
| Compound | Computational Model | Number of Water Molecules | Transition State Enthalpy (relative to reactants) |
| S-ethyl trifluorothioacetate | B3LYP-D3/6-311++G(d,p) | 5 | -1.8 kcal/mol mdpi.com |
This table presents the computationally calculated potential energy of the transition state for the hydrolysis of S-ethyl trifluorothioacetate in the presence of five water molecules. The negative value indicates that the transition state is lower in energy than the initial reactants under these specific modeled conditions.
This theoretical approach provides a qualitative and quantitative picture of the reaction coordinate, supplementing experimental results by offering a detailed molecular-level view of the mechanism. mdpi.com
Advanced Research Applications and Derivatization in Chemical Synthesis
Role as a Building Block in Complex Molecule Synthesis
Trifluorothiolacetic acid and its derivatives serve as valuable building blocks in the construction of complex molecular architectures, particularly sulfur-containing heterocycles. The presence of electron-withdrawing fluoroalkyl groups significantly enhances the reactivity of thiocarbonyl compounds derived from this compound, making them excellent dienophiles and dipolarophiles in cycloaddition reactions. nih.gov
The hetero-Diels-Alder reaction, a cornerstone of heterocyclic synthesis, readily employs these activated thiocarbonyl compounds. nih.gov In these [4+2]-cycloaddition reactions, fluorinated thioaldehydes, thioketones, and thioesters derived from this compound react with 1,3-dienes to form various fluorine-containing thiopyrans. nih.gov Similarly, in [3+2]-cycloaddition reactions, fluorinated 1,3-dipoles exhibit high reactivity towards thiocarbonyl dipolarophiles, providing a direct route to fluoroalkylated sulfur heterocycles. nih.gov The ability to construct these complex cyclic systems is crucial for the development of new pharmaceuticals and agrochemicals, where the incorporation of fluorine and sulfur can dramatically alter biological activity.
Reagent for Introducing Trifluoromethylthio Groups into Organic Scaffolds
The trifluoromethylthio (-SCF3) group is highly sought after in medicinal chemistry and materials science due to its strong electron-withdrawing nature, metabolic stability, and high lipophilicity. Derivatives of this compound are key reagents for introducing this valuable functional group into organic molecules.
One of the most prominent examples is N-(Trifluoromethylthio)phthalimide . This stable, easy-to-handle, crystalline solid serves as a potent electrophilic trifluoromethylthiolating agent. patsnap.comresearchgate.net It enables the introduction of the -SCF3 group into a wide array of nucleophilic substrates under mild conditions. patsnap.com For instance, it readily reacts with boronic acids and terminal alkynes under copper catalysis to yield the corresponding trifluoromethylthiolated products. researchgate.net The versatility of N-(Trifluoromethylthio)phthalimide extends to the trifluoromethylthiolation of enolates, indoles, and β-ketoesters, making it an invaluable tool for synthetic chemists. mdpi.com
The development of such reagents has streamlined the synthesis of complex molecules bearing the -SCF3 group, facilitating research into new drugs and advanced materials. The properties imparted by the trifluoromethylthio group are summarized in the table below.
| Property Enhanced by -SCF3 Group | Consequence in Drug/Material Design |
| High Lipophilicity | Improved cell membrane permeability and absorption. |
| Metabolic Stability | Increased resistance to biological degradation, leading to longer half-life. |
| Strong Electron-Withdrawing Nature | Modification of electronic properties, influencing binding affinities and reactivity. |
Development of Trifluoroacetylating Agents
Derivatives of this compound are also instrumental in the development of trifluoroacetylating agents, which are used to introduce the trifluoroacetyl group (-COCF3) into molecules.
N-Trifluoroacetylation of Amines and Amino Acids in Synthetic Schemes
The trifluoroacetyl group serves as an important protecting group for amines in peptide synthesis. researchgate.netresearchgate.net It is stable under certain conditions but can be cleaved when necessary. S-Ethyl trifluorothioacetate , a derivative of this compound, is a widely used reagent for the N-trifluoroacetylation of amino acids and the amino groups of proteins. mdpi.comcore.ac.uk
This reagent offers a method for selectively protecting the ω-amino group of basic amino acids like lysine (B10760008) and ornithine. core.ac.uk The trifluoroacetyl group is complementary to other common protecting groups used in peptide synthesis, such as Boc and Cbz, allowing for orthogonal protection strategies. researchgate.netresearchgate.net This enables chemists to selectively deprotect one amine in the presence of others, a crucial capability in the stepwise construction of complex peptides. researchgate.net The reaction conditions for trifluoroacetylation using S-ethyl trifluorothioacetate are generally mild, making it compatible with sensitive functional groups present in amino acids and peptides. mdpi.comrsc.org
Utility in Materials Science Research
While the direct application of this compound as a monomer in polymerization is not extensively documented in the reviewed literature, the unique properties conferred by fluorination are highly relevant to materials science. The synthesis of fluoropolymers is a major area of research, and while common starting materials include monomers like vinylidene fluoride (B91410) and (meth)acrylates, the principles of incorporating fluorine to create materials with tailored properties are well-established. nih.govdigitellinc.comorganic-chemistry.org
Precursors for Polymers and Coatings with Tailored Properties
The incorporation of fluorine into polymers leads to materials with low surface energy, high thermal stability, and chemical resistance. digitellinc.com Although specific examples using this compound as a direct precursor are not prominent, it is conceivable that monomers derived from it could be synthesized and polymerized. For instance, the ring-opening polymerization of thiolactones is a common method for producing polythioesters. nih.gov A trifluorinated thiolactone derived from this compound could potentially be used to create novel fluorinated polythioesters with unique properties.
The synthesis of fluorinated poly(meth)acrylates is another area where derivatives could be applied. nih.gov By creating a (meth)acrylate monomer functionalized with a trifluoromethylthio group, it would be possible to copolymerize it with other monomers to produce polymers for applications such as hydrophobic coatings, low refractive index materials, and chemically resistant films. The synthesis of such specialized monomers remains a potential area for future research.
Exploration in Prebiotic Chemistry and the Origins of Life Research (Thioester Significance)
This compound, as a type of thioester, is relevant to a significant area of origins of life research known as the "Thioester World" hypothesis. This theory, notably championed by Nobel laureate Christian de Duve, posits that thioesters were crucial energy-transducing molecules on the primordial Earth, predating ATP. sci-hub.seresearchgate.netmdpi.comutexas.edu
Thioesters possess a high-energy thioester bond. The hydrolysis of this bond releases a significant amount of energy, which could have been harnessed to drive energetically unfavorable reactions, such as the formation of peptides from amino acids. sci-hub.seresearchgate.net This is a central challenge in prebiotic chemistry, as peptide bond formation is thermodynamically disfavored in aqueous environments. nih.govnih.gov
Research has shown that mercaptoacids can react with amino acids under plausible prebiotic conditions (e.g., wet-dry cycles) to form thioesters, which then facilitate peptide bond formation through a thioester-amide exchange. nih.govnih.gov This provides a robust, one-pot pathway for the abiotic synthesis of proto-peptides on the early Earth. nih.govnih.gov Thioesters are seen as key intermediates that bridge the gap between simple organic molecules and the more complex polymers necessary for life. nih.gov The "Thioester World" hypothesis suggests a "metabolism-first" origin of life, where simple metabolic cycles driven by the energy of thioesters established themselves before the advent of self-replicating genetic molecules like RNA. researchgate.netmdpi.com Recent studies have even shown how thioesters could have linked amino acids to RNA, suggesting a bridge between the "Thioester World" and the "RNA World" hypotheses. researchgate.netmdpi.com
| Key Roles of Thioesters in Prebiotic Chemistry |
| Energy Currency : Acted as the primordial equivalent of ATP, driving anabolic reactions. sci-hub.seutexas.edu |
| Peptide Bond Formation : Facilitated the condensation of amino acids into peptides. nih.gov |
| Intermediate in Synthesis : Served as key intermediates in the formation of other complex biomolecules. sci-hub.se |
Mechanistic Probes in Bioorganic Chemical Studies
This compound and its derivatives have emerged as valuable tools in bioorganic chemistry, serving as mechanistic probes to elucidate the intricacies of enzymatic reactions and protein function. The unique properties of the trifluoroacetyl group, including its strong electron-withdrawing nature and its potential as a sensitive reporter group, make it particularly useful for studying enzyme kinetics, reaction mechanisms, and active site interactions.
One of the prominent applications of this compound derivatives is in the investigation of histone deacetylases (HDACs), a class of enzymes crucial in gene regulation. Researchers have synthesized peptide substrates containing trifluoroacetylated lysine residues to probe the activity and substrate specificity of various HDAC isoforms. These synthetic probes allow for detailed kinetic analysis and provide insights into the catalytic mechanism of these enzymes.
A study on HDACs utilized trifluorothioacetylated peptides to evaluate the kinetic parameters of different HDAC family members. The introduction of the trifluorothioacetyl group into a peptide substrate allowed for sensitive monitoring of enzyme activity. For instance, the enzymatic hydrolysis of a trifluorothioacetylated peptide by HDAC7 could be followed by UV-Vis spectroscopy, observing the release of the trifluorothioacetate (STFAc) product. acs.org
The kinetic constants for the deacetylation of various substrates by different HDACs reveal the influence of the acyl group modification on enzyme recognition and catalysis. The trifluorothioacetylated substrate, while accepted by enzymes like HDAC6, showed reduced kinetic efficiency compared to its non-fluorinated thioacetyl counterpart, highlighting the sensitivity of the enzyme's active site to subtle changes in the substrate structure. acs.org
Table 1: Kinetic Parameters of HDAC6 with Different Acylated Substrates
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|
| Acetylated Peptide | 1.5 ± 0.1 | 150 ± 20 | 10,000 |
| Thioacetylated Peptide | 0.04 ± 0.005 | 180 ± 30 | 220 |
This table is interactive. You can sort the columns by clicking on the headers.
The data demonstrates that the introduction of the trifluoromethyl group significantly impacts the catalytic efficiency of HDAC6. This modulation of reactivity makes trifluorothioacetylated peptides valuable probes for dissecting the electronic and steric requirements of the HDAC active site.
Furthermore, derivatives of this compound have been explored as potential inhibitors or probes for other enzymes. For example, ethyl trifluorothioacetate was investigated as a potential inhibitor of penicillin-binding protein 5 (PBP 5) from Escherichia coli. sci-hub.box Although it did not show significant inhibition in this particular study, its consideration as a substrate analog underscores the utility of trifluorothioacetate esters in probing enzyme active sites.
The reactivity of the trifluorothioacetyl group also lends itself to protein labeling. S-ethyl trifluorothioacetate has been used to label the amino groups of bovine serum albumin (BSA). nih.gov This type of modification can be used to introduce a fluorine-containing tag for ¹⁹F NMR studies, allowing for the investigation of protein structure and interactions in a non-invasive manner.
Q & A
Q. What experimental methodologies are recommended for synthesizing TFTAA-derived compounds?
TFTAA derivatives can be synthesized via radical or nucleophilic addition pathways. For radical reactions , UV irradiation (e.g., 254 nm) initiates the formation of CF₃COS• radicals, which react with alkenes to form 1:1 adducts, such as CF₃COSCFHCF₂H . For nucleophilic additions , TFTAA’s strong acidity facilitates the generation of the CF₃COS⁻ ion, which reacts with substrates like ethylene oxide to produce CF₃COSCH₂CH₂OH. A novel method for preparing CF₃COSH involves reacting KSH with (CF₃CO)₂O under controlled conditions . Key steps include:
- Monitoring reaction exothermicity (spontaneous for nucleophilic additions).
- Purifying products via distillation or crystallization.
- Validating structures using melting points, elemental analysis, and spectroscopic data.
Q. How should researchers characterize TFTAA compounds using spectroscopic techniques?
Characterization requires a multi-technique approach:
- Infrared (IR) Spectroscopy : Identify S-H (2560 cm⁻¹) and C=O (1680 cm⁻¹) stretches to confirm functional groups .
- NMR : Use ¹⁹F NMR to detect CF₃ environments (δ -75 to -85 ppm) and ¹H NMR for alkyl proton coupling patterns .
- Mass Spectrometry : High-resolution MS validates molecular ions (e.g., m/z 212 for CF₃COSCH₂CF₂H) .
- UV-Vis : Monitor radical intermediates during photochemical reactions (e.g., λmax ~300 nm) .
Q. What safety protocols are critical when handling TFTAA in laboratory settings?
- Storage : Keep in airtight containers at ≤25°C, away from metals, combustibles, and incompatible reagents (e.g., strong bases, reducing agents) .
- Reactivity Risks : Avoid contact with amines, isocyanates, or oxidizing agents to prevent violent reactions .
- Personal Protective Equipment (PPE) : Use acid-resistant gloves, fume hoods, and goggles. Dispose of waste via certified hazardous material services .
Advanced Research Questions
Q. How can researchers distinguish between radical and nucleophilic mechanisms in TFTAA reactions?
- Radical Pathways : Initiated by UV light, produce adducts like CF₃COSCFHCF₂H. Use radical traps (e.g., TEMPO) to confirm intermediates. Monitor kinetics via ESR spectroscopy .
- Nucleophilic Pathways : Spontaneous reactions (e.g., with sulfoxides forming (CF₃COS)₂SO₂) occur without irradiation. Track CF₃COS⁻ ion activity using conductivity measurements or pH-dependent rate studies .
- Controlled Variables : Compare yields under dark vs. UV conditions. Replicate experiments with deuterated solvents to probe hydrogen abstraction in radical chains .
Q. What methodologies assess the environmental persistence and degradation pathways of TFTAA?
- Stability Studies : Conduct long-term hydrolysis experiments (pH 4–9) to measure half-life. TFTAA’s resistance to degradation in water (>10 years) necessitates advanced oxidation processes (e.g., ozonation) for remediation .
- Analytical Techniques : Use LC-MS/MS to detect TFA (a potential degradation product) in environmental samples. Compare with isotopic labeling (¹³C-TFTAA) to trace transformation pathways .
- Ecotoxicology : Apply microcosm models to evaluate bioaccumulation in aquatic organisms. Measure LC50 values for algae and invertebrates .
Q. How can contradictions in reaction yields or spectroscopic data be resolved?
- Data Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography) .
- Replication : Repeat experiments under varying conditions (temperature, solvent polarity) to identify uncontrolled variables .
- Systematic Reviews : Apply PRISMA guidelines to aggregate literature data, identify biases, and reconcile discrepancies (e.g., conflicting reports on CF₃COS• stability) .
Methodological Frameworks
- Experimental Design : Use the PICO framework to structure hypotheses (e.g., Population: TFTAA; Intervention: UV irradiation; Comparison: Nucleophilic vs. radical pathways; Outcome: Adduct yield) .
- Literature Synthesis : Follow PRISMA for systematic reviews of TFTAA’s environmental impact, ensuring transparency in study selection and bias assessment .
- Data Reporting : Adhere to Cochrane Handbook standards for meta-analyses of toxicity data, emphasizing reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
